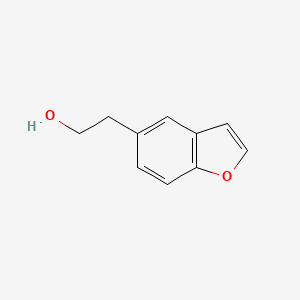

2-(Benzofuran-5-YL)ethanol

Übersicht

Beschreibung

2-(Benzofuran-5-yl)ethanol is a compound related to the benzofuran family, a class of organic compounds consisting of a fused benzene and furan ring system. While the provided papers do not directly discuss 2-(Benzofuran-5-yl)ethanol, they do provide insights into the chemistry of benzofuran derivatives and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzofuran derivatives is an area of active research due to their potential applications in various fields. Paper describes a palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a carbon monoxide source. Although this paper does not directly address the synthesis of 2-(Benzofuran-5-yl)ethanol, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule. Paper discusses a compound with a benzofuro[3,2-d]pyrimidin-4(3H)-one structure, which, while not the same, shares the benzofuran moiety. The paper highlights the planarity of the fused-ring system and its dihedral angle with a central benzene ring, which could be relevant when considering the spatial arrangement of substituents on the benzofuran ring in 2-(Benzofuran-5-yl)ethanol.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. Paper explores the transformation of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into 3-R-benzo[b]furan derivatives, indicating that the furan ring can be opened and closed under certain conditions. This reactivity could be considered when studying the chemical behavior of 2-(Benzofuran-5-yl)ethanol under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Paper investigates the kinetic resolution of 1-(benzofuran-2-yl)ethanols, which are structurally similar to 2-(Benzofuran-5-yl)ethanol, using lipase-catalyzed reactions. The study demonstrates the high enantiomer selectivity and potential for obtaining enantiopure forms of benzofuran-2-yl)ethanols. These findings suggest that 2-(Benzofuran-5-yl)ethanol may also exhibit specific chiral properties that could be exploited in enantioselective syntheses or separations.

Wissenschaftliche Forschungsanwendungen

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown potential as anticancer agents . For instance, some substituted benzofurans have demonstrated significant anticancer activities .

- Method : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

- Results : One compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

-

Anti-Hepatitis C Activity

- Field : Virology

- Application : A novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Benzofuran derivatives have shown potential as antimicrobial agents .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : Good antimicrobial activity was exhibited when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .

-

Synthesis of Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : ®-1-(benzofuran-2-yl)ethanol, which is similar to “2-(Benzofuran-5-YL)ethanol”, can be used in the synthesis of pharmaceuticals such as bufuralols (potent nonselective β-blockers antagonists), Amiodarone (cardiac anti-arrhythmic), and Benziodarone (coronary vasodilator) .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The compound was produced in gram-scale, high yield and enantiomerically pure form using L. kefiri P2 biocatalysts .

-

Antifungal and Aromatase Inhibiting Activities

- Field : Microbiology

- Application : 2-substituted benzofuran, such as cloridarol, is used for treatment of lipidemia and as an anticoagulant. Racemates of 2-benzofuranyl carbinols have been shown to display antifungal and aromatase inhibiting activities .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Anti-Oxidative Activities

-

Natural Drug Lead Compounds

- Field : Medicinal Chemistry

- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Treatment of Lipidemia and as an Anticoagulant

- Field : Pharmacology

- Application : Cloridarol, a 2-substituted benzofuran, is used for treatment of lipidemia and as an anticoagulant .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antifungal and Aromatase Inhibiting Activities

- Field : Microbiology

- Application : Racemates of 2-benzofuranyl carbinols have been shown to display antifungal and aromatase inhibiting activities .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied for their potential as antimicrobial agents and anticancer drugs . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .

Eigenschaften

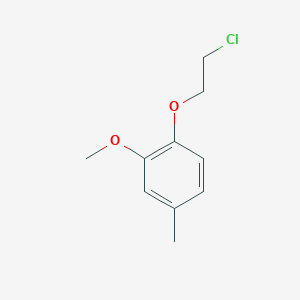

IUPAC Name |

2-(1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMMVORZGKYTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-5-YL)ethanol | |

CAS RN |

1000548-28-6 | |

| Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.